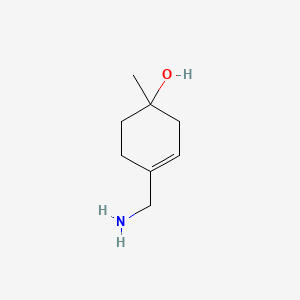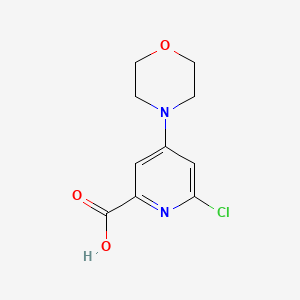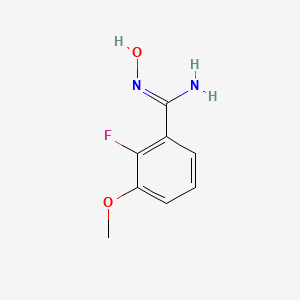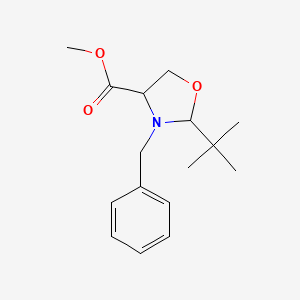
1-Prop-2-enyl-1,5-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enyl-1,5-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. These compounds are characterized by their bicyclic structure, which includes two fused pyridine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-Prop-2-enyl-1,5-naphthyridin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the naphthyridine ring system. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
1-Prop-2-enyl-1,5-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using catalysts like palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of naphthyridine oxides, while reduction can yield naphthyridine derivatives with altered functional groups.
Applications De Recherche Scientifique
1-Prop-2-enyl-1,5-naphthyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as light-emitting diodes and sensors
Mécanisme D'action
The mechanism by which 1-Prop-2-enyl-1,5-naphthyridin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1-Prop-2-enyl-1,5-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridin-2(1H)-one: Known for its biomedical applications and diverse substitution patterns.
1,8-Naphthyridine: Used in the synthesis of various medicinal compounds and materials.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-prop-2-enyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-2-8-13-10-4-3-7-12-9(10)5-6-11(13)14/h2-7H,1,8H2 |
Clé InChI |
VNMJGNAVGXNFSA-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=C(C=CC1=O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


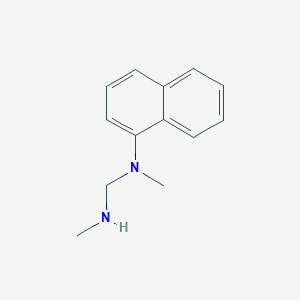
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13893517.png)

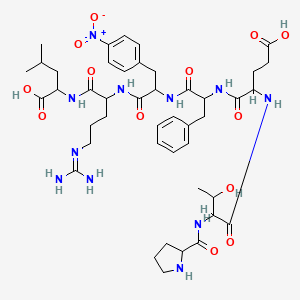
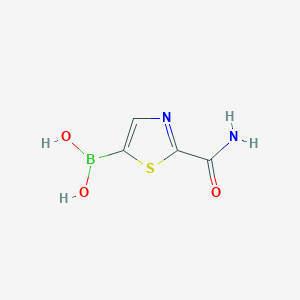
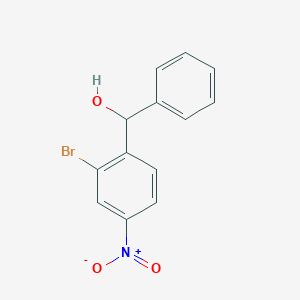
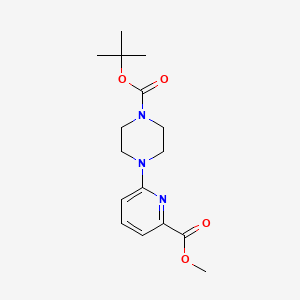

![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)
![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
